molecular formula C8H13N5O2S B249249 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B249249
M. Wt: 243.29 g/mol
InChI Key: LHZSADFSLJIGJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one is a synthetic organic compound characterized by the presence of a tetrazole ring, a morpholine ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-1-(morpholin-4-yl)ethan-1-one typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced by reacting the tetrazole derivative with a suitable thiol compound under mild conditions.

    Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable halogenated compound.

    Final Coupling Reaction: The final step involves coupling the tetrazole-sulfanyl intermediate with the morpholine derivative under controlled conditions, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions,

Properties

Molecular Formula

C8H13N5O2S

Molecular Weight

243.29 g/mol

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-1-morpholin-4-ylethanone

InChI

InChI=1S/C8H13N5O2S/c1-12-8(9-10-11-12)16-6-7(14)13-2-4-15-5-3-13/h2-6H2,1H3

InChI Key

LHZSADFSLJIGJD-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCC(=O)N2CCOCC2

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CCOCC2

Origin of Product

United States

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